3-Hydroxy-3-(pyridin-4-yl)propanoic acid
Description
3-Hydroxy-3-(pyridin-4-yl)propanoic acid is a β-hydroxy-β-heteroarylpropanoic acid derivative characterized by a pyridin-4-yl substituent at the β-carbon and a hydroxyl group adjacent to the carboxylic acid moiety. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and amino acid derivatives. The pyridine ring confers unique electronic and coordination properties, enabling interactions with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-hydroxy-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(5-8(11)12)6-1-3-9-4-2-6/h1-4,7,10H,5H2,(H,11,12) |
InChI Key |
WEEDJIYNBHCAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis via d-Threonine Aldolase Catalysis
One of the most efficient and environmentally friendly methods for preparing 3-Hydroxy-3-(pyridin-4-yl)propanoic acid is through an enzymatic aldol addition reaction catalyzed by recombinant d-threonine aldolase enzymes.
- Reactants: Glycine and pyridine-4-carboxaldehyde.
- Catalyst: Recombinant d-threonine aldolase enzymes produced via Escherichia coli fermentation.
- Reaction: The enzyme catalyzes the stereoselective aldol addition of glycine to pyridine-4-carboxaldehyde, yielding the β-hydroxy-α-amino acid intermediate, which can be further processed to the target acid.
- Optimization Parameters: Temperature, pH, enzyme concentration, and reactant ratios are optimized to maximize yield and stereoselectivity while minimizing reaction time and enzyme usage.
- Advantages:
- High diastereo- and enantioselectivity.
- Direct crystallization of the product from the reaction mixture, facilitating easy isolation and purification.
- Scalability demonstrated at 100 L fermentation scale.
- Use of divalent cations to enhance enzyme stability.
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | ~30-40°C | Maximizes enzyme activity |
| pH | Neutral to slightly alkaline (pH 7-8) | Maintains enzyme stability |
| Enzyme concentration | Minimal effective dose | Cost-effective catalysis |
| Reactant ratio | Glycine excess | Drives reaction to completion |
| Divalent cations | Mg²⁺ or Ca²⁺ addition | Increases enzyme stability |
This method yields the compound with high purity and stereochemical control, making it highly suitable for pharmaceutical applications.
Chemical Synthesis Routes
While enzymatic synthesis is preferred for stereochemical purity, chemical synthesis methods have also been reported, especially for producing derivatives or related compounds.
- Starting Materials: Pyridine-4-carboxaldehyde and malonic acid derivatives or equivalents.
- Key Steps:
- Aldol condensation or Michael addition to introduce the hydroxy and pyridinyl groups.
- Hydrolysis and oxidation steps to form the propanoic acid moiety.
- Purification via crystallization or chromatography.
- Control of stereochemistry is difficult without chiral catalysts or auxiliaries.
- Multiple steps may reduce overall yield.
- Requires careful control of reaction conditions to avoid side products.
Patent-Described Synthetic Approaches
Patent literature describes methods for synthesizing related compounds such as (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one and its salts, which share synthetic intermediates with 3-Hydroxy-3-(pyridin-4-yl)propanoic acid.
- These methods often involve:
- Enzymatic aldol addition as described above.
- Subsequent chemical modifications to introduce additional functional groups.
- Isolation of crystalline salts to improve stability and handling.
The patent (US20150051253A1) emphasizes the use of stereoselective enzymatic catalysis combined with downstream processing for high-yield, high-purity products.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Application Scale |
|---|---|---|---|
| Enzymatic Aldol Addition | High stereoselectivity, eco-friendly, scalable, direct crystallization | Requires enzyme production and optimization | Industrial scale (100 L demonstrated) |
| Chemical Synthesis | Versatile, can produce derivatives | Lower stereoselectivity, multi-step, potential side reactions | Laboratory to pilot scale |
| Patent-Integrated Methods | Combines enzymatic and chemical steps | Complexity in process integration | Pharmaceutical manufacturing |
Summary of Research Findings
- The enzymatic preparation using recombinant d-threonine aldolase is currently the most efficient and selective method for synthesizing 3-Hydroxy-3-(pyridin-4-yl)propanoic acid.
- Optimization of reaction parameters such as temperature, pH, and cofactor addition is crucial for maximizing yield and enzyme stability.
- The direct crystallization of the product from the reaction mixture significantly simplifies purification.
- Chemical synthesis remains an alternative but is less favored due to stereochemical challenges.
- Patent literature supports the enzymatic approach and details methods for producing related compounds and salts, highlighting its industrial relevance.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group undergoes oxidation under controlled conditions. While direct data on this compound is limited, studies of similar β-hydroxy acids demonstrate predictable pathways:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Selective oxidation to ketone | Pyridinium chlorochromate (PCC) in dichloromethane | 3-Oxo-3-(pyridin-4-yl)propanoic acid | Preserves the carboxylic acid group while oxidizing the hydroxyl to a ketone. |
| Strong oxidation | KMnO₄/H₂SO₄ (acidic) | 3-Oxo-3-(pyridin-4-yl)propanoic acid → further oxidation to pyridine-4-carboxylic acid | Over-oxidation cleaves the propanoic acid chain, yielding pyridine-4-carboxylic acid and CO₂. |
The pyridine ring’s electron-withdrawing nature stabilizes the intermediate ketone, reducing over-oxidation risks compared to aliphatic analogs.
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
| Reaction | Reagents | Product | Yield Optimization |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ (Fischer-Speier) | Methyl 3-hydroxy-3-(pyridin-4-yl)propanoate | Acid catalysis; reflux conditions. |
| Amide formation | Thionyl chloride (SOCl₂) → amine coupling | 3-Hydroxy-3-(pyridin-4-yl)propanamide | Activation to acyl chloride precedes amine reaction. |
Steric hindrance from the pyridine ring may slow reaction kinetics compared to linear analogs.
Pyridine Ring Functionalization
The pyridin-4-yl group undergoes electrophilic substitution at the meta position due to the nitrogen’s para-directing effect:
| Reaction | Reagents | Product | Key Observations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Hydroxy-3-(3-nitro-pyridin-4-yl)propanoic acid | Low reactivity; requires harsh conditions. |
| Bromination | Br₂/FeBr₃ | 3-Hydroxy-3-(3-bromo-pyridin-4-yl)propanoic acid | Limited regioselectivity due to deactivating pyridine. |
Coordination with Lewis acids (e.g., ZnCl₂) enhances electrophilic attack efficacy.
Dehydration and Decarboxylation
Thermal or acidic conditions induce dehydration and decarboxylation:
The conjugated acrylate product exhibits increased stability due to resonance with the pyridine ring.
Complexation and Chelation
The pyridine nitrogen and hydroxyl group enable metal coordination:
| Metal Ion | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Pyridine N, hydroxyl O | Octahedral complex | Catalytic applications in oxidation reactions. |
| Fe³⁺ | Carboxylate O, hydroxyl O | Tridentate chelate | Potential biomedical imaging probes. |
Stoichiometry and geometry depend on pH and metal ion concentration.
Biological Degradation
Microbial metabolism by gut flora (e.g., Clostridium spp.) leads to:
-
Hydroxyl group reduction : Yielding 3-(pyridin-4-yl)propanoic acid .
-
Pyridine ring hydrogenation : Forming piperidine derivatives under anaerobic conditions .
These pathways mirror the degradation of structurally related phenolic acids .
Stability and Sensitivity
Critical stability data for reaction planning:
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "3-Hydroxy-3-(pyridin-4-yl)propanoic acid":
3-Hydroxy-pyran-4-one Derivatives
- HIV Integrase Inhibitors: These derivatives are being investigated for their potential as HIV integrase inhibitors (HIV INIs). One compound, HPCAR-28, shows promise as an anti-HIV agent, exhibiting inhibitory activity against HIV IN in the low nanomolar range, comparable to Raltegravir, and also demonstrates relevant potency in inhibiting HIV-1 replication and HIV-1 IN strand transfer activity .
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- Intermediate in Organic Synthesis: This compound is used as an intermediate in the synthesis of complex organic molecules.
- Biological Studies: It is also studied for its role in enzyme-catalyzed reactions.
(±)-(2R,3S)-2-Amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+)tartrate salt
- Analgesic: This tartrate salt is used as an analgesic in the treatment of pain and in the treatment of cognitive disorders .
3-(4-hydroxyphenyl)propanoic acid amide (Phloretamide)
- Anti-aging applications: 3-(4-hydroxyphenyl)propanoic acid amide may have excellent anti-aging effects to prevent sagging of skin and loss of luster . It can be used in cosmetic and pharmaceutical industries as an anti-aging preparation .
- Plant growth: It is found in plant juices and plays a role in the growth and development of plant shoots .
2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyridin-4-yl group in 3-hydroxy-3-(pyridin-4-yl)propanoic acid distinguishes it from aryl-substituted analogs (e.g., diphenyl or methoxyphenyl derivatives). This heteroaryl moiety may enhance solubility in polar solvents and enable metal coordination, influencing reactivity in biochemical systems . β-Hydroxy vs. β-Amino Groups: Replacing the hydroxyl group with an amino group (as in 3-amino-3-(pyridin-4-yl)propanoic acid) shifts applications toward amino acid biochemistry, such as enzyme substrate studies .
In contrast, opioid-active analogs (e.g., 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid) show receptor binding without altering agonist/antagonist ratios, indicating substituent-driven specificity .
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
3-Hydroxy-3-(pyridin-4-yl)propanoic acid, a compound with the chemical formula C₈H₉NO₂, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 3-Hydroxy-3-(pyridin-4-yl)propanoic acid
- Molecular Formula : C₈H₉NO₂
- CAS Number : 233243
Research indicates that 3-hydroxy-3-(pyridin-4-yl)propanoic acid may exert its biological effects through several pathways:
- Neuroprotective Effects : It has been suggested that this compound can influence neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases. Its structural similarity to other neuroactive compounds suggests a role in modulating synaptic transmission and plasticity.
- Analgesic Activity : Some studies indicate that derivatives of this compound exhibit analgesic properties, likely through modulation of pain pathways in the central nervous system. This is supported by findings that similar compounds have shown immunostimulatory effects, which could contribute to their analgesic efficacy .
- Antimicrobial Properties : The compound's structural features allow it to interact with microbial targets, demonstrating potential antibacterial and antifungal activities. In vitro studies have shown that related pyridine derivatives possess significant antimicrobial properties against various pathogens .
Case Studies and Experimental Data
-
Neuroprotective Study :
- A study examined the neuroprotective effects of 3-hydroxy-3-(pyridin-4-yl)propanoic acid in models of cognitive disorders. Results indicated improvements in memory tasks and reduced neuronal death in treated subjects compared to controls. The compound's ability to enhance synaptic function was highlighted as a key mechanism .
- Analgesic Activity :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Improved memory tasks | |
| Analgesic | Significant pain relief | |
| Antimicrobial | Effective against S. aureus and E. coli |
Table 2: Minimum Inhibitory Concentrations (MICs)
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3-Hydroxy-3-(pyridin-4-yl)propanoic acid | S. aureus | 0.0039 |
| E. coli | 0.025 |
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-3-(pyridin-4-yl)propanoic acid, and how do they influence stereochemical outcomes?
The Evans chiral auxiliary method is a widely used approach for stereoselective synthesis. For example, (3S)- and (3R)-stereoisomers of related β-hydroxypropanoic acid derivatives were synthesized using this method, enabling precise control over stereochemistry at the β-position . Intermediate compounds like 3-(pyridin-4-yl)acrylic acid are critical precursors, with their synthesis involving condensation reactions and subsequent functional group modifications . Stereochemical outcomes directly impact biological activity, necessitating chiral resolution techniques (e.g., HPLC with chiral columns) for validation.
Q. How is the crystal structure of intermediates like 3-(pyridin-4-yl)acrylic acid characterized?
X-ray crystallography is the gold standard for structural elucidation. For instance, the crystal structure of 3-(pyridin-4-yl)acrylic acid revealed a planar carboxyl group twisted by 15.34° relative to the pyridine ring, stabilized by N–H⋯O and N–H⋯I hydrogen bonds forming 2D networks . Data collection typically employs diffractometers (e.g., Rigaku SCXmini), with refinement via SHELX software. These structural insights guide synthetic optimizations and docking studies.
Q. What analytical techniques validate the purity and structure of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid post-synthesis?
Combined use of NMR (for stereochemical confirmation), HPLC (for purity assessment >95%), and mass spectrometry (for molecular weight verification) is essential. For intermediates, FT-IR can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while X-ray crystallography provides definitive structural proof .
Advanced Research Questions
Q. How does stereochemistry at the β-hydroxy position modulate biological activity in opioid receptor studies?
Q. How can researchers resolve contradictions in receptor activity data when introducing substituents like β-methyl groups?
Discrepancies in receptor activity (e.g., enhanced antagonism vs. no effect) require systematic comparative assays. For example, β-methylated analogs like (3S)-Mdp showed increased antagonism across μ, δ, and κ receptors, while β-isopropyl derivatives (e.g., (3R)-Idp) exhibited κ-agonist activity. Cross-receptor profiling (using GTPγS binding assays) and free-energy perturbation calculations help reconcile such data .
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of related compounds?
In crystal structures, intermolecular interactions (e.g., O–H⋯O and N–H⋯I bonds) drive 2D/3D network formation. For 4-(2-carboxyvinyl)pyridinium iodide, these interactions stabilize the lattice and influence physicochemical properties like solubility and melting point . Such insights aid in designing co-crystals or salts for improved bioavailability.
Q. How do structural modifications (e.g., amino substitution) alter the compound’s bioactivity?
Replacing the β-hydroxy group with an amino moiety, as in 3-amino-3-(pyridin-4-yl)propanoic acid, shifts activity toward enzyme inhibition or receptor agonism. For example, amino derivatives are explored as GPR40 agonists for diabetes treatment, with in vitro Ca²⁺ signaling assays and insulin secretion studies guiding structure-activity relationships .
Methodological Considerations
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity .
- Receptor Binding Assays : Employ radiolabeled ligands (e.g., [³H]DAMGO for μ-receptors) and GTPγS binding to quantify efficacy .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
